(R)-1-(9H-Fluoren-9-yl)ethanol
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Overview
Description
®-1-(9H-Fluoren-9-yl)ethanol is a chiral alcohol derived from fluorene It is characterized by the presence of a hydroxyl group attached to an ethyl chain, which is further connected to a fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(9H-Fluoren-9-yl)ethanol typically involves the reduction of the corresponding ketone, ®-1-(9H-Fluoren-9-yl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of ®-1-(9H-Fluoren-9-yl)ethanol may involve catalytic hydrogenation processes or enzymatic reduction methods to ensure high enantiomeric purity. The choice of method depends on the desired scale and purity requirements.
Chemical Reactions Analysis
Types of Reactions
®-1-(9H-Fluoren-9-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ®-1-(9H-Fluoren-9-yl)ethanone.
Reduction: Formation of ®-1-(9H-Fluoren-9-yl)ethane.
Substitution: Formation of various substituted fluorenes depending on the reagent used.
Scientific Research Applications
Chemistry
®-1-(9H-Fluoren-9-yl)ethanol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, ®-1-(9H-Fluoren-9-yl)ethanol can be used as a probe to study enzyme-substrate interactions and chiral recognition processes.
Medicine
Industry
In the industrial sector, ®-1-(9H-Fluoren-9-yl)ethanol can be used in the production of advanced materials and as a precursor for the synthesis of polymers and other functional materials.
Mechanism of Action
The mechanism by which ®-1-(9H-Fluoren-9-yl)ethanol exerts its effects depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In biological systems, it may interact with enzymes or receptors, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(9H-Fluoren-9-yl)ethanol
- 1-(9H-Fluoren-9-yl)ethanone
- 1-(9H-Fluoren-9-yl)ethane
Uniqueness
®-1-(9H-Fluoren-9-yl)ethanol is unique due to its chiral nature and the presence of the fluorene moiety. This combination imparts specific stereochemical and electronic properties that make it valuable in various applications.
Properties
IUPAC Name |
(1R)-1-(9H-fluoren-9-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15-16H,1H3/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCDFPXLCCWBIS-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2C3=CC=CC=C13)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1C2=CC=CC=C2C3=CC=CC=C13)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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